N-(4-Fluoro-2-((5-fluoro-2-(methylamino)phenyl)dithio)phenyl)-N-methylamine
CAS No.: 63755-13-5
Cat. No.: VC17146753
Molecular Formula: C14H14F2N2S2
Molecular Weight: 312.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 63755-13-5 |
|---|---|
| Molecular Formula | C14H14F2N2S2 |
| Molecular Weight | 312.4 g/mol |
| IUPAC Name | 4-fluoro-2-[[5-fluoro-2-(methylamino)phenyl]disulfanyl]-N-methylaniline |
| Standard InChI | InChI=1S/C14H14F2N2S2/c1-17-11-5-3-9(15)7-13(11)19-20-14-8-10(16)4-6-12(14)18-2/h3-8,17-18H,1-2H3 |
| Standard InChI Key | MBGXLTQUIOPMFJ-UHFFFAOYSA-N |
| Canonical SMILES | CNC1=C(C=C(C=C1)F)SSC2=C(C=CC(=C2)F)NC |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
N-(4-Fluoro-2-((5-fluoro-2-(methylamino)phenyl)dithio)phenyl)-N-methylamine is characterized by a biphenyl framework interconnected via a disulfide (-S-S-) bond. Each aromatic ring contains fluorine substituents at the 4- and 5-positions, respectively, alongside methylamino and N-methylamine functional groups (Table 1). The IUPAC name, 4-fluoro-2-[[5-fluoro-2-(methylamino)phenyl]disulfanyl]-N-methylaniline, reflects this substitution pattern.
Table 1: Key Chemical Properties
| Property | Value |
|---|---|
| CAS No. | 63755-13-5 |
| Molecular Formula | |
| Molecular Weight | 312.4 g/mol |
| IUPAC Name | 4-fluoro-2-[[5-fluoro-2-(methylamino)phenyl]disulfanyl]-N-methylaniline |
| Standard InChI | InChI=1S/C14H14F2N2S2/c1-17-11-5-3-9(15)7-13(11)19-20-14-8-10(16)4-6-12(14)18-2/h3-8,17-18H,1-2H3 |
The disulfide bridge introduces conformational flexibility, while fluorine atoms enhance metabolic stability and membrane permeability—a hallmark of fluorinated drug candidates.
Synthesis and Manufacturing Considerations
Hypothetical Synthetic Pathways
While no published synthesis of N-(4-fluoro-2-((5-fluoro-2-(methylamino)phenyl)dithio)phenyl)-N-methylamine exists, its structure suggests a multi-step route involving:
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Thiourea Formation: Reaction of 5-fluoro-2-(methylamino)aniline with carbon disulfide to form a thiourea intermediate .
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Oxidative Coupling: Treatment with iodine or hydrogen peroxide to generate the disulfide bond .
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Fluorination: Electrophilic fluorination using SelectFluor® at the para position of the second aromatic ring .
Table 2: Comparative Synthetic Methods for Disulfide-Linked Aromatics
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Thiourea Formation | CS, NH, RT | 60–75 | |
| Disulfide Coupling | I, MeOH, 0°C | 45–60 | |
| Fluorination | SelectFluor®, DMF, 50°C | 30–40 |
Challenges include regioselective fluorination and disulfide bond stability under reaction conditions.
Purification and Scalability
Chromatographic techniques (e.g., silica gel flash chromatography) are likely required due to the polar nature of intermediates. Industrial-scale production would necessitate optimizing solvent systems and minimizing toxic byproducts (e.g., mercury residues from guanylation reactions) .
| Compound | CDK4 (μM) | CDK6 (μM) | Antiproliferative (μM) |
|---|---|---|---|
| 105 | 0.003 | 0.007 | 0.053–0.780 |
| 107 | 0.001 | 0.003 | 0.073–0.202 |
| 110 | 0.006 | 0.020 | 0.290–1.437 |
Future Research Directions
Priority Investigations
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Kinase Profiling: High-throughput screening against CDK, EGFR, and VEGFR families.
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Prodrug Development: Masking the disulfide bond to enhance oral bioavailability.
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Metabolite Identification: LC-MS studies to characterize oxidative and reductive degradation products.
Collaborative Opportunities
Partnerships with academic labs specializing in fluorine chemistry (e.g., University of St Andrews) could accelerate structure-activity relationship (SAR) studies.
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